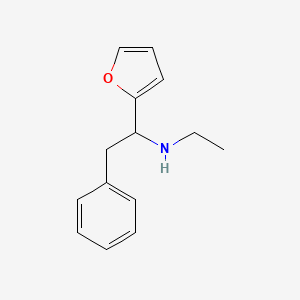

FURFURYLAMINE, alpha-BENZYL-N-ETHYL-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

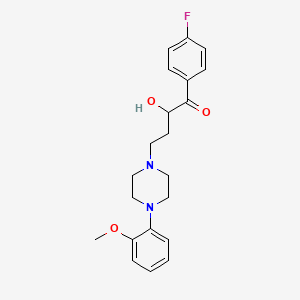

Furfurylamine, alpha-benzyl-N-ethyl- (FBEA) is a heterocyclic amine compound that is widely used in the synthesis of a variety of organic compounds. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. FBEA has also been studied for its potential use in the medical, food, and cosmetic industries.

Scientific Research Applications

Biomass Conversion

Furfurylamine derivatives are pivotal in the field of biomass conversion. They serve as intermediates in the transformation of biomass-derived furfural into valuable amine compounds through reductive amination processes . This is particularly significant for creating sustainable pathways for chemical synthesis using renewable resources.

Catalysis

The compound plays a crucial role in catalysis, especially in the development of efficient catalysts for the production of amines. For instance, the Ni/Al2O3-LaOx catalyst has shown high yields of furfurylamine, demonstrating the potential of such compounds in enhancing catalytic performance .

Green Chemistry

In green chemistry, furfurylamine derivatives are used to synthesize useful amines from biomass-based furan compounds. This aligns with the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances .

Heterogeneous Catalysis

The compound is also involved in the advancement of heterogeneous catalysis. It’s part of the ongoing research to develop more efficient and stable heterogeneous catalysts for the synthesis of bio-based amines, which are essential in various chemical industries .

Chemical Research

In chemical research, furfurylamine derivatives are used to study the structure-activity relationship in catalytic processes. Understanding this relationship is key to designing catalysts with specific functions and achieving satisfactory yields of target amines .

Energy and Environmental Science

The synthesis of amines from furfurylamine derivatives is an important area of study in energy and environmental science. It contributes to the development of sustainable chemical processes that can help meet the growing energy demand while reducing greenhouse gas emissions .

Pharmaceutical Synthesis

Furfurylamine derivatives can be utilized in pharmaceutical synthesis, particularly in the formation of secondary amines, which are often found in various therapeutic agents. The control of primary to secondary amine selectivity is a crucial aspect in the development of new medications .

Material Science

Lastly, in material science, these compounds are explored for their potential in creating new materials with desirable properties, such as enhanced stability or specific reactivity, which could have applications in various technological fields .

properties

IUPAC Name |

N-ethyl-1-(furan-2-yl)-2-phenylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12/h3-10,13,15H,2,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZNSQAREZKLGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(CC1=CC=CC=C1)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

FURFURYLAMINE, alpha-BENZYL-N-ETHYL- | |

CAS RN |

73839-70-0 |

Source

|

| Record name | Furfurylamine, alpha-benzyl-N-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073839700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WLN: T5OJ BYM2&1R | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furfurylamine, alpha-benzyl-N-ethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate](/img/structure/B1329204.png)

![2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol](/img/structure/B1329221.png)

![[(3R,4R,5S,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate](/img/structure/B1329225.png)